Cas no 1290543-63-3 (Nirogacestat)

Nirogacestat structure
Produktname:Nirogacestat
Nirogacestat Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- PF-3084014
- N<sup>2</sup>-[(2S)-6,8-Difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-N-(1-{1-[(2,2-dimethylpropyl)amino]-2-methyl-2-propanyl}-1H-imidazol-4-yl)-L-norvalinamide
- Nirogacestat
- PF 3084014
- (2S)-2-[[(2S)-6,8-Difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]amino]-N-[1-[2-[(2,2-dimethylpropyl)amino]-1,1-dimethylethyl]-1H-imidazol-4-yl]pentanamide
- PF 03084014
- QZ62892OFJ
- (2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide
- (S)-2-(((S)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide
- Nirogacestat [USAN]
- PF3084014
- Nirogacestat (USAN/INN)
- GTPL7746
- CHEMB
- MFCD19980705
- NSC-844187
- (2S)-2-(((2S)-6,8-DIFLUORO-1,2,3,4-TETRAHYDRO-2-NAPHTHALENYL)AMINO)-N-(1-(2-((2,2-DIMETHYLPROPYL)AMINO)-1,1-DIMETHYLETHYL)-1H-IMIDAZOL-4-YL)PENTANAMIDE
- F17429
- CHEMBL1770916
- DB12005
- CCG-269609
- PF-03084014;PF-3084014;865773-15-5;
- PF-3084014;PF-03084014
- nirogacestatum
- PF-3084014 (y-secratase)
- (2S)-2-{[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino}-N-(1-{1-[(2,2-dimethylpropyl)amino]-2-methylpropan-2-yl}-1H-imidazol-4-yl)pentanamide
- HY-15185
- NS00072228
- BDBM50458159
- CHEBI:229217
- AS-56178
- NSC754348
- Pentanamide, 2-[(6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)amino]-N-[1-[2-[(2,2-dimethylpropyl)amino]-1,1-dimethylethyl]-1H-imidazol-4-yl]-, (2S)
- UNII-QZ62892OFJ
- s8018
- EX-A7114
- A11993
- BRD-K61691541-001-01-1
- AC-36191
- SCHEMBL13184754
- NCGC00378713-01
- (2S)-2-[[(2S)-6,8-bis(fluoranyl)-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methyl-propan-2-yl]imidazol-4-yl]pentanamide
- HMS3886P21
- D10960
- (S)-2-((S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-3-ylamino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide
- 865773-15-5
- O6U
- AKOS030526383
- CS-1689
- PENTANAMIDE, 2-(((2S)-6,8-DIFLUORO-1,2,3,4-TETRAHYDRO-2-NAPHTHALENYL)AMINO)-N-(1-(2-((2,2-DIMETHYLPROPYL)AMINO)-1,1-DIMETHYLETHYL)-1H-IMIDAZOL-4-YL)-, (2S)-
- N(2)-[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-N-(1-{1-[(2,2-dimethylpropyl)amino]-2-methylpropan-2-yl}-1H-imidazol-4-yl)-L-norvalinamide
- 1290543-63-3
- Pentanamide, 2-((6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)amino)-N-(1-(2-((2,2-dimethylpropyl)amino)-1,1-dimethylethyl)-1H-imidazol-4-yl)-, (2S)-
- GLXC-02736
- 2-(5,7-difluoro-1,2,3,4-tetrahydronaphthalen-3-ylamino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide
- NIROGACESTAT [INN]
- PF-03084014 (PF-3084014)
- PF-03084014
- Z-3181
- NSC844187
- NIROGACESTAT [WHO-DD]
- NSC-754348
- Q27088329
- DA-56748
- EX-A855
- DTXSID60235679
-
- MDL: MFCD19980705
- Inchi: 1S/C27H41F2N5O/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35)/t20-,23-/m0/s1
- InChI-Schlüssel: VFCRKLWBYMDAED-REWPJTCUSA-N
- Lächelt: FC1=C([H])C(=C([H])C2=C1C([H])([H])[C@]([H])(C([H])([H])C2([H])[H])N([H])[C@]([H])(C(N([H])C1=C([H])N(C([H])=N1)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])N([H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C([H])([H])C([H])([H])[H])F
Berechnete Eigenschaften
- Genaue Masse: 489.327917g/mol
- Monoisotopenmasse: 489.327917g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 35
- Anzahl drehbarer Bindungen: 11
- Komplexität: 685
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topologische Polaroberfläche: 71
- Molekulargewicht: 489.6g/mol
Experimentelle Eigenschaften
- Dichte: 1.16±0.1 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Insuluble (3.9E-3 g/L) (25 ºC),
Nirogacestat Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Nirogacestat Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Biosynth | QBC54363-10 mg |
Nirogacestat |
1290543-63-3 | 10mg |
$295.70 | 2023-01-03 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P12460-50mg |
PF-3084014 |
1290543-63-3 | 50mg |
¥8486.0 | 2021-09-08 | ||
ChemScence | CS-1689-100mg |
Nirogacestat |
1290543-63-3 | 98.23% | 100mg |
$1100.0 | 2022-04-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P12460-10mg |
PF-3084014 |
1290543-63-3 | 10mg |
¥1766.0 | 2021-09-08 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P127448-5mg |
PF-3084014 |
1290543-63-3 | ≥98% | 5mg |
¥736.90 | 2023-09-01 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PZ0298-25MG |
PF-03084014 hydrobromide |
1290543-63-3 | 25mg |
¥4395.7 | 2023-09-18 | ||
MedChemExpress | HY-15185-5mg |
Nirogacestat |
1290543-63-3 | 98.40% | 5mg |
¥990 | 2024-05-24 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci22822-10mg |
PF-3084014 |
1290543-63-3 | 98% | 10mg |
¥1457.00 | 2023-09-09 | |
Biosynth | QBC54363-100 mg |
Nirogacestat |
1290543-63-3 | 100MG |
$1,419.00 | 2023-01-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QK341-25mg |
Nirogacestat |
1290543-63-3 | 99+% | 25mg |
5350CNY | 2021-05-07 |
Nirogacestat Verwandte Literatur
-
Francesca Ghirga,Deborah Quaglio,Mattia Mori,Silvia Cammarone,Antonia Iazzetti,Antonella Goggiamani,Cinzia Ingallina,Bruno Botta,Andrea Calcaterra Org. Chem. Front. 2021 8 996
1290543-63-3 (Nirogacestat) Verwandte Produkte
- 1252917-66-0(N-(2-ethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide)
- 946385-36-0(4-(3-Cyano-4,6-dimethylpyridin-2-yl)-1,4diazepane-1-carboxylic acid tert-butyl ester)
- 79786-40-6(4H-1-Benzopyran-4-one,6-methoxy-2-(3-methoxyphenyl)-)
- 1311317-89-1(1-[(pyrrolidin-2-yl)methyl]-1H-1,2,4-triazole hydrochloride)
- 2171826-25-6(ethyl 2-amino-5-(oxan-3-yl)-1,3-thiazole-4-carboxylate)
- 2248269-07-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropylcyclohexane-1-carboxylate)
- 1251547-47-3(N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-N'-(pyridin-3-yl)ethanediamide)
- 2228769-41-1(4-(2-chloro-1,3-thiazol-5-yl)-2-methylbutan-2-amine)
- 2229610-81-3(2-1-(2-bromopyridin-3-yl)cyclopropylacetic acid)
- 885276-94-8(1-Piperazineaceticacid, 4-(4-chlorophenyl)-a-3-thienyl-)
Empfohlene Lieferanten
atkchemica
(CAS:1290543-63-3)Nirogacestat

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:1290543-63-3)Nirogacestat

Reinheit:99%/99%
Menge:25mg/50mg
Preis ($):182.0/237.0